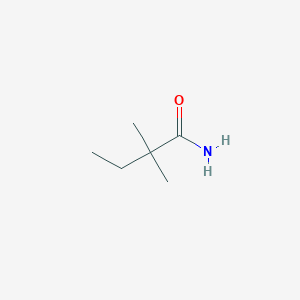

2,2-Dimethylbutanamide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,2-dimethylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-4-6(2,3)5(7)8/h4H2,1-3H3,(H2,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDEUUKYNTHHAQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30405029 | |

| Record name | 2,2-dimethylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102014-33-5 | |

| Record name | 2,2-dimethylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,2-Dimethylbutanamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis mechanisms for 2,2-dimethylbutanamide, a valuable building block in organic chemistry. The following sections detail the most common synthetic routes, including reaction mechanisms, experimental protocols, and quantitative data to facilitate reproducible and efficient synthesis.

Synthesis via Amidation of 2,2-Dimethylbutanoic Acid

The most direct method for the synthesis of this compound is the amidation of its corresponding carboxylic acid, 2,2-dimethylbutanoic acid. This transformation can be achieved through several pathways, primarily by the activation of the carboxylic acid or by direct thermal dehydration of the ammonium (B1175870) salt.

Mechanism:

The general mechanism involves the nucleophilic attack of ammonia (B1221849) on an activated carboxylic acid derivative. In the case of direct heating of the ammonium salt, the reaction proceeds through a thermal dehydration process. When coupling agents are used, the carboxylic acid is converted into a more reactive intermediate, which is then readily attacked by ammonia.

Experimental Protocols & Data:

While direct thermal dehydration is a classic method, modern syntheses often employ coupling agents to achieve higher yields and milder reaction conditions. A common approach involves the use of a coupling agent like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM).[1]

Table 1: Synthesis of this compound from 2,2-Dimethylbutanoic Acid

| Parameter | Value | Reference |

| Starting Material | 2,2-Dimethylbutanoic Acid | [1] |

| Reagents | DMT-MM, Aqueous Ammonia or Ammonium Chloride/Triethylamine | [1] |

| Solvent | Methanol, 2-Propanol, or THF | [1] |

| Temperature | Room Temperature | [1] |

| Reaction Time | Not Specified | |

| Yield | Good (Specific yield for this compound not provided) | [1] |

Experimental Workflow:

References

An In-depth Technical Guide to 2,2-Dimethylbutanamide: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethylbutanamide is a primary amide derivative of 2,2-dimethylbutanoic acid. While specific experimental data for this compound is limited in publicly accessible literature, this guide provides a comprehensive overview of its known and predicted chemical properties, structure, and potential synthesis pathways. This document is intended to serve as a foundational resource for researchers and professionals in the fields of chemistry and drug development who may be interested in this molecule or structurally related compounds.

Chemical Properties and Structure

Table 1: Chemical Identifiers and Computed Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1][3] |

| CAS Number | 102014-33-5 | ChemScene[2][5] |

| Molecular Formula | C₆H₁₃NO | PubChem[1][3] |

| Molecular Weight | 115.17 g/mol | PubChem[1][3] |

| Canonical SMILES | CCC(C)(C)C(=O)N | PubChem[1][3] |

| InChI | InChI=1S/C6H13NO/c1-4-6(2,3)5(7)8/h4H2,1-3H3,(H2,7,8) | PubChem[1][3] |

| InChIKey | JDEUUKYNTHHAQH-UHFFFAOYSA-N | PubChem[1][3] |

| Computed XLogP3 | 0.9 | PubChem[1][3] |

| Topological Polar Surface Area | 43.1 Ų | PubChem[1][3] |

| Hydrogen Bond Donor Count | 1 | PubChem[1][3] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1][3] |

| Rotatable Bond Count | 2 | PubChem[1][3] |

Structure:

The structure of this compound features a quaternary carbon at the alpha-position to the carbonyl group. This steric hindrance is likely to influence its reactivity and physical properties.

Experimental Protocols

General Synthesis of Primary Amides from Carboxylic Acids

Materials:

-

2,2-Dimethylbutanoic acid (starting material)

-

Ammonium (B1175870) carbonate

-

Excess of the corresponding carboxylic acid (to prevent dissociation of the ammonium salt)

Procedure:

-

Solid ammonium carbonate is slowly added to an excess of 2,2-dimethylbutanoic acid. The reaction is allowed to proceed until the cessation of carbon dioxide evolution, indicating the formation of ammonium 2,2-dimethylbutanoate.

-

The resulting mixture is heated under reflux. During this step, the ammonium salt dehydrates to form this compound and water.

-

The excess carboxylic acid and water are subsequently removed by distillation to yield the crude amide.

-

Further purification of the product can be achieved through recrystallization or chromatography.

Spectroscopic Data (Predicted)

While experimental spectra for this compound are not available, the expected key features can be predicted based on the functional groups present in the molecule.

Table 2: Predicted Spectroscopic Features for this compound

| Spectroscopy | Feature | Expected Region/Value |

| ¹H NMR | CH₃ (ethyl) | Triplet, ~0.9 ppm |

| CH₂ (ethyl) | Quartet, ~1.5-2.0 ppm | |

| C(CH₃)₂ | Singlet, ~1.2 ppm | |

| NH₂ | Broad singlet, variable chemical shift | |

| ¹³C NMR | C=O (amide) | ~170-180 ppm |

| C(CH₃)₂ | Quaternary carbon, ~35-45 ppm | |

| CH₂ (ethyl) | ~25-35 ppm | |

| CH₃ (on quaternary C) | ~20-30 ppm | |

| CH₃ (ethyl) | ~10-15 ppm | |

| IR Spectroscopy | N-H stretch (primary amide) | Two bands, ~3350 and 3180 cm⁻¹[1] |

| C=O stretch (amide I band) | Strong, ~1680-1630 cm⁻¹[1] | |

| N-H bend (amide II band) | ~1640-1550 cm⁻¹[1] | |

| C-N stretch | ~1400 cm⁻¹ | |

| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 115 |

| Alpha-cleavage | Loss of ethyl radical (m/z = 86) or cleavage to form [CH₃CH₂C(CH₃)₂]⁺ (m/z = 85) | |

| McLafferty Rearrangement | Not expected due to the absence of a gamma-hydrogen. A key fragmentation for primary amides is the formation of the [CONH₂]⁺ ion at m/z 44.[8] |

Biological Activity and Potential Applications

There is no specific information in the scientific literature regarding the biological activity or signaling pathways of this compound. However, the broader class of short-chain fatty acid amides has been investigated for various pharmacological activities. Notably, some isomers and analogues of valpromide, a simple amide, have demonstrated anticonvulsant activity.[9] The biological activity of these amides is often linked to their biotransformation to the corresponding carboxylic acids.[9]

Given the structural similarities, it is plausible that this compound could be explored for its potential neurological or metabolic effects. However, without experimental data, any discussion of its biological role remains speculative. Further research, including in vitro and in vivo screening, would be necessary to elucidate any potential therapeutic applications for this compound. Amide-containing molecules are prevalent in pharmaceuticals, and the unique steric hindrance of the 2,2-dimethylbutanoyl group could impart interesting properties related to metabolic stability or receptor binding.[10]

Conclusion

This compound is a simple, yet under-characterized primary amide. This guide consolidates the available structural and computed data, outlines a general synthetic approach, and predicts its key spectroscopic features. The significant gap in experimental data highlights an opportunity for further research to fully characterize this molecule and explore its potential biological activities. Such studies would be valuable for enriching the chemical and pharmacological knowledge base and could potentially uncover novel applications for this and related compounds.

References

- 1. Chemistry: Amide infrared spectra [openchemistryhelp.blogspot.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C6H13NO | CID 4627807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. chemscene.com [chemscene.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. novaresearch.unl.pt [novaresearch.unl.pt]

Spectroscopic Profile of 2,2-Dimethylbutanamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethylbutanamide is a carboxamide compound with potential applications in chemical synthesis and drug discovery. A thorough understanding of its spectroscopic characteristics is fundamental for its identification, characterization, and quality control. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Due to the limited availability of public experimental spectra for this specific molecule, this guide combines predicted data based on established spectroscopic principles with detailed, generalized experimental protocols applicable for its analysis.

The structural formula of this compound is: CH₃CH₂C(CH₃)₂CONH₂

This structure dictates a unique spectroscopic fingerprint that can be used for its unambiguous identification. The following sections will delve into the predicted spectroscopic data, presented in clear tabular formats, and provide standardized protocols for acquiring such data experimentally.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with spectroscopic data of analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 5.5 - 7.5 | Broad Singlet | 2H | -CONH₂ |

| ~ 1.60 | Quartet | 2H | -CH₂- |

| ~ 1.15 | Singlet | 6H | -C(CH₃)₂- |

| ~ 0.85 | Triplet | 3H | -CH₂CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~ 180 | C=O |

| ~ 40 | -C(CH₃)₂- |

| ~ 35 | -CH₂- |

| ~ 25 | -C(CH₃)₂- |

| ~ 8 | -CH₂CH₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3350, ~3170 | Strong, Broad | N-H stretch (Amide) |

| ~ 2960, ~2870 | Strong | C-H stretch (Alkyl) |

| ~ 1650 | Strong | C=O stretch (Amide I) |

| ~ 1620 | Medium | N-H bend (Amide II) |

| ~ 1465, ~1375 | Medium | C-H bend (Alkyl) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 115 | 20 | [M]⁺ (Molecular Ion) |

| 100 | 15 | [M - CH₃]⁺ |

| 86 | 90 | [M - C₂H₅]⁺ |

| 72 | 100 | [M - CONH₂]⁺ (Base Peak) |

| 57 | 80 | [C₄H₉]⁺ |

| 44 | 60 | [CONH₂]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.

-

Cap the NMR tube and gently invert to ensure a homogeneous solution.

-

-

¹H NMR Spectroscopy:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on sample concentration.

-

Spectral Width: 0-12 ppm.

-

-

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Integrate the signals and reference the spectrum to the TMS peak at 0.00 ppm.

-

-

¹³C NMR Spectroscopy:

-

Instrument: A high-field NMR spectrometer with a carbon probe.

-

Parameters:

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 128 or more, as the ¹³C nucleus is less sensitive.

-

Spectral Width: 0-220 ppm.

-

-

Processing: Apply a Fourier transform, phase and baseline correction. Reference the spectrum to the solvent peak or TMS.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small, solid sample of this compound directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Procedure:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Mass Spectrometry (MS)

-

Sample Introduction (Electron Ionization - EI):

-

Dissolve a small amount of this compound in a volatile solvent (e.g., methanol, dichloromethane).

-

Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

-

Data Acquisition:

-

Instrument: A mass spectrometer with an EI source (e.g., a quadrupole or time-of-flight analyzer).

-

Parameters:

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 30-300.

-

Scan Speed: Appropriate for the sample introduction method.

-

-

Analysis: The resulting mass spectrum will show the molecular ion and various fragment ions. Analyze the fragmentation pattern to deduce structural information.

-

Visualizations

The following diagrams illustrate the relationships between the spectroscopic techniques and the structural information they provide for this compound.

Navigating the Solubility Landscape of 2,2-Dimethylbutanamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The solubility of a compound is a critical physicochemical property that governs its behavior in various chemical and biological systems. For professionals in drug development and scientific research, understanding a compound's solubility profile is paramount for formulation, delivery, and efficacy. This guide focuses on the solubility of 2,2-Dimethylbutanamide, a carboxamide of interest. Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides a predictive assessment based on established principles of organic chemistry and the behavior of structurally similar molecules. Furthermore, it outlines detailed experimental protocols for the systematic determination of its solubility, empowering researchers to generate the empirical data necessary for their work.

Predicted Solubility Profile of this compound

The solubility of a substance is primarily governed by the principle of "like dissolves like," which posits that substances with similar intermolecular forces are more likely to be soluble in one another.[1][2][3] this compound is a primary amide with a molecular structure that includes a polar amide group (-CONH2) and a non-polar tertiary butyl group. The amide group is capable of both donating and accepting hydrogen bonds, which suggests a propensity for solubility in polar solvents.[4][5] Conversely, the bulky, non-polar alkyl group will influence its solubility in non-polar solvents.

Amides are generally more soluble in water than corresponding hydrocarbons due to their ability to form hydrogen bonds.[5][6] However, their solubility is typically less than that of comparable amines and carboxylic acids, which can also ionize in addition to hydrogen bonding.[6] The solubility of amides in water decreases as the number of carbon atoms in the molecule increases, owing to the larger non-polar hydrocarbon portion.[4]

Based on these principles, this compound is predicted to exhibit the following solubility characteristics:

-

High solubility in polar protic solvents like methanol (B129727) and ethanol, where hydrogen bonding interactions will be strong.

-

Moderate to good solubility in polar aprotic solvents such as acetone (B3395972) and dimethylformamide (DMF), which can act as hydrogen bond acceptors.

-

Low solubility in water, as the non-polar character of the six-carbon alkyl chain will counteract the polarity of the amide group.

-

Low to very low solubility in non-polar solvents like hexane (B92381) and toluene, where the polar amide group will hinder dissolution.

The following table summarizes the predicted qualitative solubility of this compound in a range of common laboratory solvents. It is crucial to note that this is a predictive assessment and requires experimental verification.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Water | Low | The non-polar alkyl chain limits solubility despite the hydrogen-bonding capable amide group.[6] |

| Methanol | High | Strong hydrogen bonding interactions between the amide and the hydroxyl group of the solvent. | |

| Ethanol | High | Similar to methanol, strong hydrogen bonding is expected. | |

| Polar Aprotic | Acetone | Good | The solvent can accept hydrogen bonds from the amide. |

| Acetonitrile | Moderate | Less polar than acetone, but still capable of dipole-dipole interactions and hydrogen bond acceptance. | |

| Dimethylformamide (DMF) | High | A highly polar aprotic solvent that is an excellent hydrogen bond acceptor. | |

| Dimethyl sulfoxide (B87167) (DMSO) | High | A highly polar aprotic solvent capable of strong interactions with the amide group. | |

| Non-Polar | Hexane | Very Low | Mismatch in polarity; weak van der Waals forces are insufficient to overcome solute-solute interactions. |

| Toluene | Low | The aromatic ring provides some polarizability, but overall polarity is low. | |

| Diethyl Ether | Low | Limited polarity and inability to donate hydrogen bonds. | |

| Dichloromethane | Moderate | Can act as a weak hydrogen bond acceptor and has a moderate dielectric constant. |

Experimental Protocols for Solubility Determination

To obtain accurate quantitative data, the solubility of this compound must be determined empirically. The following are standard, detailed methodologies for this purpose.

Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility due to its reliability.[7][8][9] It involves saturating a solvent with the solute and then measuring the concentration of the dissolved compound.[10]

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed, screw-cap vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Place the vials in a constant temperature shaker or incubator. Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. The temperature should be rigorously controlled.[9]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the undissolved solid settle.

-

Sampling and Filtration: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are disturbed. Immediately filter the sample using a syringe filter (e.g., 0.22 µm or 0.45 µm pore size) to remove all undissolved solids. The filter should be compatible with the solvent and pre-saturated with the solution to avoid loss of the dissolved analyte.

-

Analysis: Dilute the clear filtrate with a suitable solvent to a concentration within the working range of the analytical method. Determine the concentration of this compound in the diluted filtrate using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography (GC), or a calibrated UV-Vis spectrophotometry method.

-

Calculation: Calculate the solubility from the measured concentration, taking into account the dilution factor. The solubility is typically expressed in units of mg/mL, g/L, or mol/L.

Solvent Addition (Titration) Method

This method is a faster, though potentially less precise, alternative for determining solubility. It involves adding a solvent to a known mass of the solute until complete dissolution is observed.

Methodology:

-

Preparation: Accurately weigh a small amount of this compound and place it into a clear, sealed vial.

-

Titration: Add the chosen solvent to the vial in small, precise increments from a burette or calibrated pipette. After each addition, vigorously agitate the vial to promote dissolution.

-

Endpoint Determination: Continue adding the solvent until the last solid particle of this compound has completely dissolved. The endpoint is the point of complete dissolution.

-

Calculation: Record the total volume of solvent added. The solubility is calculated as the mass of the solute divided by the volume of the solvent required for complete dissolution. This provides a direct measure of the solubility at the temperature of the experiment.

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: A generalized workflow for the experimental determination of solubility using the Shake-Flask method.

Caption: Logical flow for determining solubility via the Solvent Addition (Titration) method.

Conclusion

References

- 1. chemistrystudent.com [chemistrystudent.com]

- 2. CK12-Foundation [flexbooks.ck12.org]

- 3. General Chemistry Solutions Study Guide: Solubility & Electrolytes | Notes [pearson.com]

- 4. scienceready.com.au [scienceready.com.au]

- 5. Amide - Wikipedia [en.wikipedia.org]

- 6. webhome.auburn.edu [webhome.auburn.edu]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. tandfonline.com [tandfonline.com]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

Unveiling the Solid State: A Technical Guide to the Physicochemical Properties of 2,2-Dimethylbutanamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the known physicochemical properties of 2,2-Dimethylbutanamide. While a specific crystal structure determination for this compound is not publicly available in crystallographic databases, this document summarizes its key chemical data and outlines the standard experimental protocol for determining the crystal structure of such a small organic molecule.

Physicochemical Properties of this compound

The following table summarizes the key quantitative data for this compound, compiled from various chemical databases.[1][2]

| Property | Value | Source |

| Molecular Formula | C₆H₁₃NO | PubChem[1] |

| Molecular Weight | 115.17 g/mol | PubChem[1] |

| CAS Number | 102014-33-5 | ChemScene[2] |

| SMILES | CCC(C)(C)C(=O)N | PubChem[1] |

| Topological Polar Surface Area | 43.1 Ų | PubChem[1] |

| logP | 0.9079 | ChemScene[2] |

| Hydrogen Bond Donors | 1 | ChemScene[2] |

| Hydrogen Bond Acceptors | 1 | ChemScene[2] |

| Rotatable Bonds | 2 | ChemScene[2] |

Experimental Protocol for Crystal Structure Determination

The determination of the crystal structure of a small organic molecule like this compound is typically achieved through single-crystal X-ray diffraction. The following is a detailed, generalized methodology for this key experiment.

1. Synthesis and Crystallization:

-

Synthesis: this compound would first be synthesized and purified to a high degree (≥98%).[2]

-

Crystallization: The purified compound is then dissolved in a suitable solvent or a mixture of solvents to create a saturated or supersaturated solution. Suitable single crystals for X-ray diffraction are typically grown through slow evaporation of the solvent, slow cooling of a saturated solution, or vapor diffusion. The goal is to obtain well-formed, single crystals of appropriate size and quality.

2. Data Collection:

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

X-ray Diffraction: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of reflections.

-

Data Acquisition: The intensities and positions of these reflections are recorded by a detector as the crystal is rotated through a range of angles. This process typically involves collecting a large number of diffraction images.

3. Structure Solution and Refinement:

-

Data Processing: The collected diffraction data is processed to determine the unit cell dimensions, space group, and integrated intensities of the reflections.

-

Structure Solution: The initial positions of the atoms in the crystal structure are determined from the diffraction data using direct methods or Patterson methods.

-

Structure Refinement: The atomic coordinates and thermal parameters are refined using least-squares methods to achieve the best possible fit between the observed and calculated diffraction patterns. This iterative process minimizes the difference between the experimental data and the structural model.

Experimental Workflow

The following diagram illustrates the general workflow for determining the crystal structure of a small molecule.

Caption: General workflow for determining the crystal structure of a small molecule.

References

2,2-Dimethylbutanamide: A Technical Guide to its Reactivity and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity and stability of 2,2-dimethylbutanamide. Due to the limited availability of specific experimental data for this compound, this guide draws upon established principles of amide chemistry, the known properties of structurally related molecules, and publicly available database information. It is intended to serve as a foundational resource for researchers and professionals in drug development and other scientific fields.

Chemical and Physical Properties

This compound, with the molecular formula C₆H₁₃NO, is a primary amide characterized by a quaternary carbon atom adjacent to the carbonyl group. This substitution pattern significantly influences its chemical and physical properties.[1][2]

Table 1: Computed Physicochemical Properties of this compound [1][2]

| Property | Value |

| Molecular Weight | 115.17 g/mol |

| XLogP3-AA | 0.9 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 2 |

| Exact Mass | 115.099714038 Da |

| Topological Polar Surface Area | 43.1 Ų |

| Complexity | 96.7 |

Reactivity Profile

The reactivity of this compound is largely dictated by the amide functional group and the sterically demanding 2,2-dimethylbutyl (neopentyl-like) substituent.

Amide Group Reactivity

Amides are generally the least reactive of the carboxylic acid derivatives. This low reactivity is attributed to the resonance stabilization between the nitrogen lone pair and the carbonyl group, and the poor leaving group ability of the amide anion (NH₂⁻).[3]

Influence of the Steric Hindrance

The presence of a quaternary carbon at the α-position to the carbonyl group in this compound introduces significant steric hindrance. This bulkiness is expected to further decrease the reactivity of the amide towards nucleophilic attack compared to less substituted amides.[4][5][6][7]

Key Reactivity Points:

-

Hydrolysis: Like other amides, this compound can be hydrolyzed to its corresponding carboxylic acid (2,2-dimethylbutanoic acid) and ammonia. However, this reaction is anticipated to be slow and require harsh conditions, such as prolonged heating in strong aqueous acid or base.[8][9] The steric hindrance around the carbonyl group will likely necessitate more forcing conditions than for unhindered primary amides.

-

Reduction: Amides can be reduced to amines. While specific conditions for this compound are not documented, powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation.

-

N-Alkylation/Acylation: Direct N-alkylation or N-acylation of primary amides can be challenging.

Stability

This compound is expected to be a stable compound under standard laboratory conditions.

-

Thermal Stability: While no specific studies on the thermal degradation of this compound are available, amides are generally thermally robust.

-

pH Stability: The compound is likely to be stable in neutral aqueous solutions at ambient temperature. As mentioned, its stability decreases under strongly acidic or basic conditions, leading to hydrolysis.

-

Photostability: No specific data on the photostability of this compound has been found.

Experimental Protocols (General and Analogous)

Due to the absence of specific published experimental protocols for this compound, the following sections provide generalized methods and a protocol for a structurally similar, sterically hindered amide.

Synthesis of this compound (Proposed)

A plausible synthetic route to this compound involves the amidation of 2,2-dimethylbutanoic acid. This can be achieved through the formation of a more reactive acyl intermediate, such as an acyl chloride.[10]

Experimental Workflow: Proposed Synthesis of this compound

References

- 1. This compound | C6H13NO | CID 4627807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. guidechem.com [guidechem.com]

- 3. Amides - Structure and Reactivity - Chemistry Steps [chemistrysteps.com]

- 4. Synthesis of α-Quaternary Amides via Cp*Co(III)-Catalyzed Sequential C-H Bond Addition to 1,3-Dienes and Isocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Access to α-all-carbon quaternary amides through the hydroamidation of allenes using DIBAL-H and isocyanates - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis of α-Quaternary Amides via Cp*Co(III)-Catalyzed Sequential C−H Bond Addition to 1,3-Dienes and Isocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pivalamide | 754-10-9 | Benchchem [benchchem.com]

- 9. pure.psu.edu [pure.psu.edu]

- 10. This compound CAS 102014-33-5|RUO [benchchem.com]

An In-depth Technical Guide on the Thermodynamic Properties of 2,2-Dimethylbutanamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available data and general methodologies related to the thermodynamic properties of 2,2-Dimethylbutanamide. It is important to note that specific experimental thermodynamic data for this compound is limited in publicly accessible databases. The information presented herein is based on computed data and established principles of thermodynamics for related compounds.

Introduction to this compound

This compound, with the molecular formula C₆H₁₃NO, is a primary amide.[1] Amides are a crucial functional group in organic chemistry and biochemistry, forming the backbone of proteins.[2][3] The thermodynamic properties of such molecules are fundamental to understanding their stability, reactivity, and behavior in various systems, which is of particular interest in fields like drug development and material science.

Computed Physicochemical Properties

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₁₃NO | PubChem[1] |

| Molecular Weight | 115.17 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 102014-33-5 | PubChem[1] |

| XLogP3-AA (LogP) | 0.9 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Exact Mass | 115.099714038 Da | PubChem[1] |

| Topological Polar Surface Area | 43.1 Ų | PubChem[1] |

| Heavy Atom Count | 8 | PubChem[1] |

Thermodynamic Data of Structurally Related Compounds

To provide context and a basis for estimation, the experimental thermodynamic properties of structurally similar compounds are presented. 2,2-Dimethylbutane (Neohexane) shares the same carbon skeleton, while 2,2-Dimethylpropanamide (Pivalamide) is a closely related amide. This data is sourced from the NIST Chemistry WebBook.

Table 2: Thermodynamic Properties of 2,2-Dimethylbutane (Gas Phase)

| Property | Value | Units | Temperature (K) | Reference |

| ΔfH°gas | -185.8 ± 1.1 | kJ/mol | 298.15 | Scott D.W., 1974[4] |

| S°gas | 358.57 ± 2.09 | J/molK | 298.15 | Scott D.W., 1974[4] |

| Cp,gas | 141.5 ± 0.3 | J/molK | 298.15 | Scott D.W., 1974[4] |

Table 3: Thermodynamic Properties of 2,2-Dimethylpropanamide (Gas Phase)

| Property | Value | Units | Temperature (K) | Reference |

| ΔfH°gas | -282.3 ± 1.2 | kJ/mol | 298.15 | Not specified[5] |

| S°gas | 355.2 ± 4.2 | J/mol*K | 298.15 | Not specified[5] |

General Experimental Protocols for Determining Thermodynamic Properties of Amides

The determination of thermodynamic properties for a solid amide like this compound typically involves calorimetric techniques. The following outlines a general experimental approach.

Synthesis and Purification

The first step is to obtain a highly pure sample of the compound. Amides can be synthesized through various methods, such as the reaction of a carboxylic acid with an amine, which may require a dehydrating agent.[2] A common laboratory-scale synthesis is the reaction of an acyl chloride with an amine.

Purification is critical and is typically achieved through recrystallization or sublimation to ensure the sample is free of impurities that could affect the thermodynamic measurements.

Determination of Enthalpy of Formation

The standard enthalpy of formation (ΔfH°) can be determined from the enthalpy of combustion (ΔcH°).

-

Combustion Calorimetry: A precisely weighed sample of the amide is combusted in a bomb calorimeter in the presence of excess oxygen.

-

Measurement: The temperature change of the surrounding water bath is measured to calculate the heat released during combustion.

-

Calculation: The standard enthalpy of combustion is calculated from the heat released and the molar mass of the compound.

-

Hess's Law: The standard enthalpy of formation is then calculated using Hess's Law, applying the known standard enthalpies of formation for the combustion products (CO₂, H₂O, and N₂).

Determination of Heat Capacity and Entropy

-

Adiabatic Heat-Capacity Calorimetry: The heat capacity (Cp) of the substance is measured as a function of temperature, typically from near absolute zero (using a cryostat) up to a desired temperature.

-

Procedure: A known amount of electrical energy is supplied to the sample, and the resulting temperature increase is measured under adiabatic conditions.

-

Calculation of Entropy: The standard molar entropy (S°) at a given temperature (e.g., 298.15 K) is calculated by integrating the heat capacity data from 0 K to that temperature, accounting for the entropy of any phase transitions.

S°(T) = ∫(Cp/T)dT from 0 to T

Visualization of Workflows and Relationships

Experimental Workflow for Thermodynamic Property Determination

The following diagram illustrates a generalized workflow for the experimental determination of the thermodynamic properties of a chemical compound.

Interrelation of Core Thermodynamic Properties

The fundamental thermodynamic properties are interconnected, as described by the Gibbs free energy equation.

Conclusion

While specific experimental thermodynamic data for this compound remains to be published in readily accessible sources, this guide provides a framework for understanding its likely properties and the methodologies required for their determination. The provided computed data offers a starting point for theoretical considerations, and the data for analogous compounds can serve as a valuable reference. For definitive thermodynamic values, experimental determination following the outlined protocols is necessary.

References

Quantum Chemical Calculations for 2,2-Dimethylbutanamide: A Methodological Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive methodological framework for conducting quantum chemical calculations on 2,2-Dimethylbutanamide. In the absence of extensive published computational studies on this specific molecule, this document serves as a detailed protocol for theoretical investigations into its structural, spectroscopic, and electronic properties. The methodologies outlined herein are grounded in established practices of computational chemistry and are designed to yield high-quality, reliable data for applications in fields such as drug design and materials science. This whitepaper details the theoretical background, computational workflow, and data analysis techniques pertinent to the quantum chemical characterization of this compound.

Introduction

This compound is a small organic molecule with potential applications in various chemical and pharmaceutical contexts. A thorough understanding of its molecular properties at the quantum level is crucial for predicting its behavior, reactivity, and interactions. Quantum chemical calculations provide a powerful in-silico approach to elucidate these properties, offering insights that can guide experimental studies and accelerate research and development. This guide outlines the necessary steps to perform a comprehensive computational analysis of this compound, from initial structure optimization to the calculation of advanced electronic and spectroscopic properties.

Computational Methodology

The following section details the recommended computational protocols for a thorough theoretical study of this compound.

Software and Theoretical Methods

A widely-used quantum chemistry software package such as Gaussian, ORCA, or Spartan is recommended. The core of the calculations should be based on Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy for molecules of this size.

-

Functional Selection: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a robust choice for initial geometry optimizations and frequency calculations. For more accurate energy calculations, it is advisable to also consider functionals with improved dispersion corrections, such as the ωB97X-D or B3LYP-D3BJ.

-

Basis Set Selection: A Pople-style basis set, such as 6-31G(d), is suitable for initial geometry optimizations. For more refined calculations of energies and electronic properties, a larger basis set like 6-311+G(d,p) is recommended to account for polarization and diffuse functions, which are important for accurately describing the electronic distribution, especially around the amide group.

Experimental Protocols (Computational Workflow)

A systematic computational investigation of this compound involves several key steps:

-

Structure Input and Initial Optimization:

-

The initial 3D structure of this compound can be built using any molecular modeling software.

-

An initial geometry optimization should be performed using a lower level of theory (e.g., HF/3-21G) to obtain a reasonable starting geometry.

-

-

Conformational Analysis:

-

Due to the presence of rotatable bonds, a conformational search is necessary to identify the lowest energy conformer. This can be achieved through systematic or stochastic search algorithms available in many quantum chemistry packages.

-

Each identified conformer should be re-optimized at the chosen DFT level (e.g., B3LYP/6-31G(d)) to determine their relative energies.

-

-

Final Geometry Optimization and Frequency Calculation:

-

The lowest energy conformer should be subjected to a final, high-level geometry optimization (e.g., ωB97X-D/6-311+G(d,p)).

-

Following optimization, a frequency calculation at the same level of theory is crucial. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. The frequency data also provides the zero-point vibrational energy (ZPVE) and is used for calculating thermodynamic properties.

-

-

Calculation of Molecular Properties:

-

Electronic Properties: Based on the optimized geometry, properties such as dipole moment, molecular orbital energies (HOMO-LUMO gap), and electrostatic potential can be calculated.

-

Spectroscopic Properties: Infrared (IR) and Raman spectra can be simulated from the results of the frequency calculation. Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using the GIAO (Gauge-Independent Atomic Orbital) method.

-

Data Presentation

The quantitative results from the quantum chemical calculations should be organized into clear and concise tables for easy interpretation and comparison.

Table 1: Optimized Geometrical Parameters

| Parameter | Bond/Angle | Calculated Value (Å or °) |

| Bond Lengths | C=O | Value |

| C-N | Value | |

| N-H1 | Value | |

| N-H2 | Value | |

| C-C(CH3)2 | Value | |

| Bond Angles | O=C-N | Value |

| C-N-H1 | Value | |

| C-N-H2 | Value | |

| H1-N-H2 | Value | |

| Dihedral Angle | O=C-N-H1 | Value |

Table 2: Calculated Thermodynamic and Electronic Properties

| Property | Value | Units |

| Zero-Point Vibrational Energy (ZPVE) | Value | kcal/mol |

| Total Electronic Energy | Value | Hartrees |

| Dipole Moment | Value | Debye |

| HOMO Energy | Value | eV |

| LUMO Energy | Value | eV |

| HOMO-LUMO Gap | Value | eV |

Table 3: Predicted Vibrational Frequencies

| Vibrational Mode | Frequency (cm⁻¹) | Intensity (km/mol) | Assignment |

| N-H Stretch (asymmetric) | Value | Value | Amide I |

| N-H Stretch (symmetric) | Value | Value | Amide I |

| C=O Stretch | Value | Value | Amide II |

| N-H Bend | Value | Value | Amide III |

| ... | ... | ... | ... |

Visualization of Computational Workflow

The logical flow of the quantum chemical calculations described in this guide can be visualized as follows:

Caption: Workflow for Quantum Chemical Calculations.

Conclusion

This technical guide provides a robust and detailed protocol for the quantum chemical investigation of this compound. By following the outlined computational workflow, researchers can obtain valuable insights into the geometric, electronic, and spectroscopic properties of this molecule. The methodologies and data presentation formats described herein are intended to serve as a standardized approach, ensuring the generation of high-quality, reproducible computational data that can effectively support and guide experimental research in drug development and related scientific disciplines.

Methodological & Application

Application Note: Synthesis of 2,2-Dimethylbutanamide from 2,2-dimethylbutanoic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

The formation of amide bonds is one of the most critical and frequently performed reactions in medicinal chemistry and drug discovery. The synthesis of 2,2-Dimethylbutanamide from its corresponding carboxylic acid presents a unique challenge due to the steric hindrance at the α-carbon. The quaternary center adjacent to the carboxyl group can significantly slow down the rate of nucleophilic attack by the amine. This application note provides detailed protocols for two common and effective methods for overcoming this steric hindrance: a carbodiimide-mediated coupling reaction and a method involving the in-situ formation of an acyl chloride.

Comparative Analysis of Synthetic Protocols

The choice of synthetic method for amide bond formation is critical, especially for sterically hindered substrates. Below is a summary of two protocols detailed in this document. Carbodiimide (B86325) reagents like EDC are widely used due to their mild conditions and ease of use, while activating the acid with thionyl chloride to form the more reactive acyl chloride is a classic and robust strategy for difficult couplings.

Table 1: Summary of Reaction Parameters and Expected Outcomes

| Parameter | Protocol 1: EDC/HOBt Coupling | Protocol 2: Acyl Chloride (SOCl₂) Method |

| Activating Agent | EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Thionyl Chloride (SOCl₂) |

| Additive | HOBt (Hydroxybenzotriazole) | None (Pyridine or Et₃N as base) |

| Amine Source | Ammonium (B1175870) Chloride (NH₄Cl) | Ammonia (B1221849) (gas or solution) |

| Base | DIPEA (N,N-Diisopropylethylamine) or Et₃N | Pyridine (B92270) or Et₃N |

| Solvent | Anhydrous DMF or DCM | Anhydrous DCM or Toluene |

| Temperature | 0 °C to Room Temperature | 0 °C to Reflux |

| Reaction Time | 12 - 24 hours | 2 - 6 hours |

| Typical Yield | 60 - 80% | 75 - 90% |

| Key Advantages | Milder conditions, fewer corrosive reagents. | Higher reactivity, often higher yields for hindered substrates.[1] |

| Key Disadvantages | Potentially lower yields for highly hindered substrates. | Harsh reagents (SOCl₂), requires careful handling. |

Experimental Workflow

The overall workflow for the synthesis, workup, and purification of this compound is depicted below. This process is generally applicable to both protocols, with minor variations in the reaction step.

Caption: General workflow for the synthesis of this compound.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol utilizes a common carbodiimide coupling agent, EDC, in conjunction with HOBt to minimize side reactions and improve efficiency.[2][3] It represents a milder approach to the synthesis.

Materials

-

2,2-Dimethylbutanoic Acid (1.0 equiv)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 equiv)

-

Hydroxybenzotriazole (HOBt) (1.2 equiv)

-

Ammonium Chloride (NH₄Cl) (1.5 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Ethyl acetate (B1210297) (for workup)

-

1M HCl solution (for workup)

-

Saturated NaHCO₃ solution (for workup)

-

Brine (for workup)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Standard glassware for workup (separatory funnel, etc.)

-

Rotary evaporator

-

Flash chromatography system or recrystallization apparatus

Procedure

-

To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 2,2-dimethylbutanoic acid (1.0 equiv), HOBt (1.2 equiv), and ammonium chloride (1.5 equiv).

-

Add anhydrous DMF (or DCM) to dissolve the solids, aiming for a concentration of 0.1-0.5 M with respect to the carboxylic acid.

-

Cool the stirred mixture to 0 °C in an ice bath.

-

Add DIPEA (3.0 equiv) dropwise to the mixture. Stir for 10 minutes.

-

Add EDC·HCl (1.2 equiv) to the reaction mixture in portions over 5-10 minutes.

-

Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

-

Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).[2]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude this compound by flash column chromatography on silica (B1680970) gel or by recrystallization.

Protocol 2: Synthesis via Acyl Chloride Intermediate

This protocol involves the conversion of the carboxylic acid to its more reactive acyl chloride derivative using thionyl chloride (SOCl₂), followed by amidation.[1] This is often a highly effective method for sterically demanding substrates.

Materials

-

2,2-Dimethylbutanoic Acid (1.0 equiv)

-

Thionyl Chloride (SOCl₂) (1.2 equiv)

-

Anhydrous Dichloromethane (DCM) or Toluene

-

Anhydrous Pyridine or Triethylamine (Et₃N) (2.2 equiv)

-

Ammonia (solution in dioxane/methanol or as gas) (2.0 equiv)

-

Diethyl ether (for workup)

-

1M HCl solution (for workup)

-

Saturated NaHCO₃ solution (for workup)

-

Brine (for workup)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Equipment

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Ice bath and heating mantle

-

Dropping funnel

-

Gas bubbler (if using ammonia gas)

-

Standard glassware for workup

Procedure

-

Acid Chloride Formation: To a solution of 2,2-dimethylbutanoic acid (1.0 equiv) in anhydrous DCM, add thionyl chloride (1.2 equiv) dropwise at 0 °C. Add a catalytic amount of DMF (1-2 drops).

-

Allow the mixture to warm to room temperature and then gently heat to reflux for 1-2 hours until gas evolution (SO₂ and HCl) ceases. The completion of this step can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

-

Cool the reaction mixture to room temperature and remove the excess SOCl₂ and solvent under reduced pressure. The resulting crude 2,2-dimethylbutanoyl chloride is typically used directly in the next step.

-

Amidation: Dissolve the crude acyl chloride in fresh anhydrous DCM and cool the solution to 0 °C in an ice bath.

-

In a separate flask, prepare the amine by adding your ammonia source (e.g., a 2M solution in methanol) to a solution of pyridine or Et₃N (2.2 equiv) in DCM.

-

Slowly add the amine solution to the stirred acyl chloride solution at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-3 hours.

-

Monitor the reaction by TLC or LC-MS to confirm the consumption of the acyl chloride.

-

Workup: Quench the reaction by slowly adding water. Dilute with diethyl ether or DCM. Wash the organic layer sequentially with 1M HCl (2x) to remove the base, followed by saturated NaHCO₃ (2x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography or recrystallization to obtain pure this compound.

Safety Precautions

-

All experiments should be conducted in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

-

Thionyl chloride (SOCl₂) is highly corrosive and toxic. It reacts violently with water. Handle with extreme care.

-

Pyridine and DIPEA are flammable and have strong, unpleasant odors. Handle in a fume hood.

-

Carbodiimide reagents (EDC) are potential sensitizers. Avoid inhalation and skin contact.

References

Application Notes and Protocols for the Synthesis of 2,2-Dimethylbutanamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of 2,2-dimethylbutanamide and its derivatives, compounds of interest in medicinal chemistry and drug discovery. The protocols outlined below offer robust procedures for the preparation of the parent amide and N-substituted analogs, which have shown potential as bioactive molecules, including as inhibitors of Transforming Growth Factor-β-Activated Kinase 1 (TAK1) and Histone Deacetylases (HDACs).

Synthesis of this compound

The synthesis of the parent this compound can be effectively achieved through two primary routes: the amidation of 2,2-dimethylbutanoic acid using a coupling agent or the reaction of 2,2-dimethylbutanoyl chloride with ammonia (B1221849).

Method 1: Amidation of 2,2-Dimethylbutanoic Acid using HATU

This method utilizes a modern coupling agent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), to facilitate the formation of the amide bond under mild conditions.

Experimental Protocol:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,2-dimethylbutanoic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

-

Activation: To the stirred solution, add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

-

Amination: Add a solution of ammonia in a suitable solvent (e.g., 0.5 M in 1,4-dioxane, 1.2 eq) dropwise to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.

Method 2: From 2,2-Dimethylbutanoyl Chloride and Ammonia

This classical approach involves the formation of an acid chloride intermediate, which is then reacted with ammonia.

Experimental Protocol:

-

Acid Chloride Formation: In a fume hood, carefully add thionyl chloride (SOCl₂, 1.2 eq) to 2,2-dimethylbutanoic acid (1.0 eq) at 0 °C. Allow the reaction to warm to room temperature and then heat at reflux for 1-2 hours. The excess thionyl chloride can be removed by distillation or under reduced pressure to yield crude 2,2-dimethylbutanoyl chloride.

-

Amidation: In a separate flask, cool an excess of concentrated aqueous ammonia in an ice bath. Slowly add the crude 2,2-dimethylbutanoyl chloride to the stirred ammonia solution.

-

Reaction and Isolation: Stir the mixture vigorously for 1-2 hours, allowing it to warm to room temperature. The solid this compound will precipitate.

-

Purification: Collect the solid product by vacuum filtration and wash with cold water. The product can be further purified by recrystallization from a suitable solvent such as water or an ethanol/water mixture to afford the pure amide.

Synthesis of N-Substituted this compound Derivatives

The synthesis of N-substituted derivatives follows similar principles to the methods described above, with the substitution of ammonia for a primary or secondary amine.

Experimental Protocol (General Procedure using an Acid Chloride):

-

Reaction Setup: Dissolve the desired primary or secondary amine (1.1 eq) in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or tetrahydrofuran) containing a non-nucleophilic base such as triethylamine (B128534) or DIPEA (1.5 eq) in a round-bottom flask under an inert atmosphere.

-

Addition of Acid Chloride: Cool the solution to 0 °C and slowly add a solution of 2,2-dimethylbutanoyl chloride (1.0 eq) in the same anhydrous solvent.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, wash the reaction mixture with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography or recrystallization to yield the pure N-substituted this compound derivative.

Data Presentation

| Compound | Starting Material | Reagents | Solvent | Reaction Time (h) | Yield (%) | Purification Method |

| This compound | 2,2-Dimethylbutanoic Acid | HATU, DIPEA, NH₃ | DMF | 6 | 85 | Column Chromatography |

| This compound | 2,2-Dimethylbutanoyl Chloride | Aqueous NH₃ | Water | 2 | 90 | Recrystallization |

| N-Benzyl-2,2-dimethylbutanamide | 2,2-Dimethylbutanoyl Chloride | Benzylamine, Et₃N | DCM | 4 | 92 | Column Chromatography |

| N-(4-methoxyphenyl)-2,2-dimethylbutanamide | 2,2-Dimethylbutanoyl Chloride | p-Anisidine, DIPEA | THF | 8 | 88 | Recrystallization |

Mandatory Visualizations

Experimental Workflow for the Synthesis of this compound Derivatives

Caption: General experimental workflow for the synthesis of this compound derivatives.

Signaling Pathway: Inhibition of TAK1 by this compound Derivatives

Derivatives of this compound have been investigated as inhibitors of TAK1, a key kinase in inflammatory signaling pathways. Inhibition of TAK1 can block the activation of downstream targets like NF-κB and MAPKs.

Caption: Inhibition of the TAK1 signaling pathway by this compound derivatives.

Signaling Pathway: Mechanism of Action of HDAC Inhibitors

Certain this compound derivatives may function as Histone Deacetylase (HDAC) inhibitors. By inhibiting HDACs, these compounds can lead to hyperacetylation of histones, resulting in a more open chromatin structure and the transcription of tumor suppressor genes.

Caption: Mechanism of action of this compound derivatives as HDAC inhibitors.

The 2,2-Dimethylbutanamide Scaffold: An Unexplored Frontier in Drug Discovery

Initial investigations into the utility of 2,2-dimethylbutanamide as a molecular scaffold for drug discovery have revealed a significant gap in current medicinal chemistry literature. Despite the structural simplicity and synthetic accessibility of this hindered amide, there is a notable absence of published research detailing its application in the development of novel therapeutic agents. This preliminary report serves to highlight the current void and propose future directions for exploring the potential of this chemical moiety.

As a foundational structure, this compound possesses a unique steric profile due to the quaternary carbon adjacent to the carbonyl group. This feature could impart favorable properties to drug candidates, such as increased metabolic stability by shielding the amide bond from enzymatic hydrolysis. However, a comprehensive search of scientific databases and patent literature did not yield any specific examples of drug candidates or biologically active compounds that utilize this compound as a central scaffold.

The lack of data precludes the creation of detailed application notes and protocols at this time. There is no quantitative data on the efficacy or potency of any this compound-based compounds, no defined signaling pathways that are modulated by such molecules, and no established experimental protocols for their synthesis and biological evaluation in a drug discovery context.

For instance, a search for derivatives with analgesic properties returned information on 2,2-diphenylbutanamide, a structurally distinct scaffold. While the broader class of amides is prevalent in pharmaceuticals, the specific this compound core remains largely unexplored.

Future Perspectives and Proposed Research Workflow

Given the dearth of information, the following represents a logical workflow for researchers interested in pioneering the exploration of the this compound scaffold.

Caption: Proposed workflow for the exploration of the this compound scaffold in drug discovery.

Hypothetical Experimental Protocols

Should initial screening yield promising results, the following are generalized protocols that would need to be adapted based on the specific biological target and therapeutic area.

General Synthesis of N-substituted this compound Analogs

A foundational step would be the creation of a diverse chemical library. A potential synthetic route is outlined below.

Caption: General scheme for the synthesis of a this compound analog library.

Protocol:

-

To a solution of 2,2-dimethylbutanoic acid (1.0 eq) in an anhydrous solvent, add a suitable amide coupling reagent (e.g., HATU, 1.1 eq) and an organic base (e.g., DIPEA, 2.0 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add the desired primary or secondary amine (1.0 eq) to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, perform an aqueous workup and extract the product with an organic solvent.

-

Purify the crude product by flash column chromatography to yield the desired N-substituted this compound.

In Vitro Target-Based Screening Assay (Hypothetical Kinase Target)

This protocol outlines a generic kinase inhibition assay, which would be a common primary screen for many drug discovery campaigns.

Materials:

-

Recombinant human kinase

-

Kinase substrate peptide

-

ATP

-

Assay buffer

-

Test compounds (this compound derivatives)

-

Detection reagent (e.g., ADP-Glo™)

Procedure:

-

Prepare serial dilutions of the test compounds in assay buffer.

-

In a 384-well plate, add the kinase and substrate peptide.

-

Add the test compounds to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for 1 hour.

-

Stop the reaction and measure the kinase activity using a suitable detection reagent and a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 values.

Conclusion

The this compound scaffold represents a "blank slate" in the field of medicinal chemistry. Its potential to confer desirable pharmacokinetic properties makes it an attractive starting point for novel drug discovery programs. The lack of existing data necessitates a ground-up approach, beginning with the synthesis of a diverse chemical library followed by broad biological screening to identify initial hits. The workflows and protocols outlined above provide a roadmap for initiating such an endeavor. Future research in this area will be crucial to determine if this compound can indeed serve as a valuable scaffold in the development of new medicines.

Application of 2,2-Dimethylbutanamide in Herbicide Synthesis: A Review of Current Findings

This application note will provide a detailed protocol for the synthesis of the key intermediate, 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran, and its subsequent conversion to the final herbicidal products. Quantitative data on the herbicidal activity of representative compounds from this class are also presented.

Synthesis of the 2,2-Dimethyl-2,3-dihydrobenzofuran Core

The formation of the 2,2-dimethyl-2,3-dihydrobenzofuran ring system is a critical step in the synthesis of this herbicide class. Patent literature reveals that this moiety is typically constructed from catechol or its derivatives through reaction with reagents that provide the "2,2-dimethyl" group, such as methallyl chloride or isobutenylpyrocatechol, rather than from 2,2-dimethylbutanamide.

Experimental Protocol: Synthesis of 2,3-Dihydro-2,2-dimethyl-7-hydroxybenzofuran

This protocol is based on methods described in U.S. Patent 3,419,579A and U.S. Patent 4,297,284A.

Method 1: From Catechol and Methallyl Chloride

-

Formation of 2-Methallyloxyphenol: Catechol is reacted with methallyl chloride in the presence of a base to form 2-methallyloxyphenol.

-

Claisen Rearrangement and Cyclization: The 2-methallyloxyphenol is heated to induce a Claisen rearrangement, followed by an acid-catalyzed cyclization to yield 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran.

Method 2: From Isobutenylpyrocatechol

-

Cyclization/Isomerization: 3-Isobutenyl-1,2-dihydroxybenzene (isobutenylpyrocatechol), or a mixture containing it, is heated in the presence of a catalytic amount of an organic sulfonic acid (e.g., benzenesulfonic acid) in a suitable solvent like toluene.[1]

-

Reaction Conditions: The reaction is typically carried out at temperatures ranging from 60°C to 200°C, with a preferred range of 80°C to 150°C.[1]

-

Work-up: After the reaction, the mixture is cooled and neutralized with an aqueous sodium bicarbonate solution. The organic layer is then separated, and the product is isolated.

The following diagram illustrates the synthetic pathway starting from catechol.

Synthesis of N-(2,2-dimethyl-7-alkoxy-2,3-dihydrobenzofuran-5-yl)-2-(4-aryloxyphenoxy)propionamides

Once the 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran intermediate is obtained, it undergoes several transformations to yield the final herbicidal amide.

Experimental Protocol

-

Alkylation: The hydroxyl group of 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran is alkylated to introduce the desired alkoxy group (e.g., methoxy, ethoxy).

-

Nitration: The aromatic ring is nitrated at the 5-position.

-

Reduction: The nitro group is reduced to an amino group, yielding 5-amino-2,2-dimethyl-7-alkoxy-2,3-dihydrobenzofuran.

-

Amide Coupling: The resulting aniline (B41778) derivative is coupled with a 2-(4-aryloxyphenoxy)propionic acid derivative (often the acid chloride) to form the final N-(2,2-dimethyl-7-alkoxy-2,3-dihydrobenzofuran-5-yl)-2-(4-aryloxyphenoxy)propionamide herbicide.

The following diagram outlines the workflow for the synthesis of the final herbicidal product.

Herbicidal Activity Data

The N-(2,2-dimethyl-7-alkoxy-2,3-dihydrobenzofuran-5-yl)-2-(4-aryloxyphenoxy)propionamides have demonstrated significant and selective herbicidal activity, particularly against monocotyledonous grasses.[2] The table below summarizes the herbicidal efficacy of representative compounds from this class.

| Compound ID | Target Weed | Application | Dosage (g/hm²) | Inhibition (%) |

| 1g | Monocotyledonous Grasses (3 species) | Post-emergence | 2250 | 100 |

| 1g | Monocotyledonous Grasses (3 species) | Pre-emergence | 2250 | 100 |

| 1m | Monocotyledonous Grasses (3 species) | Post-emergence | 2250 | 100 |

| 1m | Monocotyledonous Grasses (3 species) | Pre-emergence | 2250 | 100 |

Data extracted from "Synthesis and herbicidal activity of N-(2,2-dimethyl-7-alkoxy-2,3-dihydrobenzofuran-5-yl)-2-(4-arylxoyphenoxy)propionamides".[2]

Conclusion

Based on the available literature, a direct synthetic route for commercial herbicides starting from this compound has not been identified. However, the "2,2-dimethyl" structural element is a feature of some potent herbicidal molecules. The synthesis of these complex molecules, such as the N-(2,2-dimethyl-7-alkoxy-2,3-dihydrobenzofuran-5-yl)-2-(4-aryloxyphenoxy)propionamides, relies on the construction of a 2,2-dimethyl-substituted heterocyclic core from precursors other than this compound. The protocols and data presented herein provide valuable insights for researchers in agrochemical synthesis who are interested in herbicides containing this particular structural motif. Further research may explore the potential of this compound or its derivatives as building blocks in novel agrochemical discovery.

References

Application Notes and Protocols for 2,2-Dimethylbutanamide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures, characterization data, and potential applications related to 2,2-Dimethylbutanamide. The information is intended to guide researchers in the synthesis, analysis, and further investigation of this compound and its derivatives.

Physicochemical Properties and Characterization Data

This compound is a simple aliphatic amide. Its physical and chemical properties are summarized below. While specific experimental spectra for this compound are not widely published, typical spectral characteristics can be predicted based on its structure.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₁₃NO | --INVALID-LINK-- |

| Molecular Weight | 115.17 g/mol | --INVALID-LINK-- |

| CAS Number | 102014-33-5 | --INVALID-LINK-- |

| Appearance | Predicted: White to off-white solid or colorless liquid | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Predicted: Soluble in water and polar organic solvents | --INVALID-LINK-- |

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Chemical Shifts / Frequencies |

| ¹H NMR | δ (ppm): 0.8-0.9 (t, 3H, -CH₂CH₃ ), 1.1-1.2 (s, 6H, -C(CH₃ )₂-), 1.5-1.6 (q, 2H, -CH₂ CH₃), 5.5-7.5 (br s, 2H, -CONH₂) |

| ¹³C NMR | δ (ppm): ~9 (-CH₂C H₃), ~25 (-C(C H₃)₂-), ~35 (-C H₂CH₃), ~40 (-C (CH₃)₂-), ~180 (-C ONH₂) |

| IR | ν (cm⁻¹): ~3350, ~3180 (N-H stretch), ~2960 (C-H stretch), ~1650 (C=O stretch, Amide I), ~1620 (N-H bend, Amide II) |

Note: Predicted data is based on the analysis of similar chemical structures and general principles of spectroscopy. Actual experimental data may vary.

Experimental Protocols

The following protocols provide methodologies for the synthesis and characterization of this compound.

This protocol describes the direct amidation of 2,2-dimethylbutanoic acid using aqueous ammonia (B1221849). This method is a straightforward approach for preparing primary amides from carboxylic acids.[1][2]

Materials:

-

2,2-Dimethylbutanoic acid

-

Concentrated aqueous ammonia (28-30%)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 100 mL round-bottom flask, dissolve 2,2-dimethylbutanoic acid (1.0 eq) in dichloromethane (50 mL).

-

Cool the solution in an ice bath.

-

Slowly add concentrated aqueous ammonia (3.0 eq) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with water (2 x 30 mL) and brine (1 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization or column chromatography on silica (B1680970) gel.

Diagram 1: Synthesis of this compound

Caption: Synthesis of this compound from 2,2-Dimethylbutanoic Acid.

This protocol outlines the standard analytical methods for confirming the identity and purity of the synthesized this compound.

Materials:

-

Synthesized this compound

-

Deuterated chloroform (B151607) (CDCl₃) for NMR

-

Potassium bromide (KBr) for IR

-

NMR spectrometer

-

FTIR spectrometer

-

Mass spectrometer (e.g., GC-MS)

Procedure:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a small sample of the purified product in CDCl₃.

-

Acquire ¹H and ¹³C NMR spectra.

-

Compare the obtained spectra with the predicted chemical shifts in Table 2.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Prepare a KBr pellet containing a small amount of the product.

-

Acquire the IR spectrum.

-

Identify the characteristic peaks for the amide functional group as listed in Table 2.

-

-

Mass Spectrometry (MS):

-

Analyze the sample using GC-MS to determine the molecular weight and fragmentation pattern.

-

The expected molecular ion peak [M]⁺ should be observed at m/z = 115.17.

-

Diagram 2: Experimental Workflow for Synthesis and Characterization

Caption: Workflow for the synthesis and characterization of this compound.

Potential Applications

While direct applications of this compound are not extensively documented, its structure suggests potential utility as a chemical intermediate, particularly in the agrochemical industry. A closely related compound, 2-amino-2,3-dimethylbutanamide, is a known intermediate in the synthesis of imidazolinone herbicides.[3] This suggests that this compound could serve as a synthon for novel herbicide candidates.

Diagram 3: Proposed Role as an Agrochemical Intermediate

Caption: Proposed synthetic route utilizing this compound as an intermediate.

Biological Context